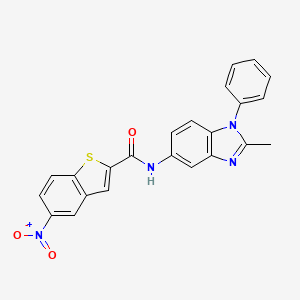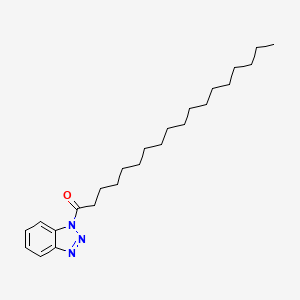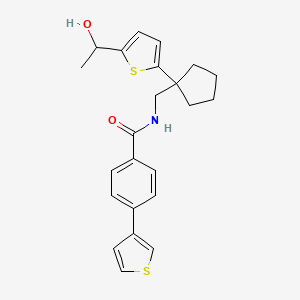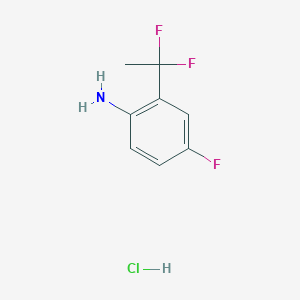
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate, also known as MHTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MHTB belongs to the family of carbamate compounds and has a molecular weight of 421.48 g/mol.
Mechanism of Action
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its pharmacological effects through its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has also been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has also been found to be non-toxic and non-mutagenic. However, Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Future Directions
There are several future directions for the study of Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate. One potential area of research is the development of Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the pharmacokinetics of Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate and its metabolites in vivo. Additionally, the development of novel synthesis methods for Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate and its analogs could lead to the discovery of new compounds with improved pharmacological properties.
Synthesis Methods
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate can be synthesized through a multi-step process, which involves the reaction of 4-aminobenzoic acid with 2-bromoethanol and thiophene-2-carbaldehyde. The resulting intermediate is then treated with thiophene-3-carbaldehyde and methyl isocyanate to obtain Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate in high yield.
Scientific Research Applications
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-25-11-15)16-3-2-9-26-16/h2-11,23H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFOGIYXVIHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)

![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)


![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)


